3-cyclopropyl-1-pyridin-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid
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Overview
Description
3-cyclopropyl-1-pyridin-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that features a unique combination of a thieno[2,3-c]pyrazole core with a pyridine and cyclopropyl substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyrazole ring . The reaction conditions often include the use of strong bases or acids, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-pyridin-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-cyclopropyl-1-pyridin-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-pyridin-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .
- 1-Methylpyrazole-4-boronic acid pinacol ester .
- 1H-pyrrolo[2,3-b]pyridine derivatives .
Uniqueness
3-cyclopropyl-1-pyridin-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid stands out due to its unique combination of a thieno[2,3-c]pyrazole core with a pyridine and cyclopropyl substituent. This structural uniqueness contributes to its distinct reactivity and potential biological activities, making it a valuable compound in various fields of research and application .
Properties
Molecular Formula |
C14H11N3O2S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
3-cyclopropyl-1-pyridin-2-ylthieno[2,3-c]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2S/c18-14(19)10-7-9-12(8-4-5-8)16-17(13(9)20-10)11-3-1-2-6-15-11/h1-3,6-8H,4-5H2,(H,18,19) |
InChI Key |
ZRDQUGZGGQCONW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C3=C2C=C(S3)C(=O)O)C4=CC=CC=N4 |
Origin of Product |
United States |
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